molecular formula C18H16O6 B1207359 Frenolicin B CAS No. 68930-68-7

Frenolicin B

Cat. No. B1207359
CAS RN: 68930-68-7
M. Wt: 328.3 g/mol
InChI Key: AVCPRTNVVRPELB-YRUZYCQGSA-N
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Description

Frenolicin B is an antibiotic and antitumor agent with the molecular formula C18H16O6 . It is produced by the bacterium Streptomyces roseofulvus . Frenolicin B is a selective inhibitor of glutaredoxin 3 and peroxiredoxin 1 .


Synthesis Analysis

Frenolicin B and deoxyfrenolicin were isolated during the course of screening for antimycoplasmal antibiotics from the culture broth of Streptomyces roseofulvus strain AM-3867 . The total synthesis of frenolicin B has been reported by many groups . The first total synthesis was reported by Kraus et al .


Molecular Structure Analysis

The molecular structure of Frenolicin B can be interacted with on the 3D model provided on the website .


Chemical Reactions Analysis

The biosynthetic route to frenolicin B was constructed in the heterologous host Streptomyces coelicolor CH999, despite the absence of key enzymes in the identified frenolicin gene cluster . This heterologous production system was exploited to produce analogs modified at the C15 position .


Physical And Chemical Properties Analysis

Frenolicin B is an orange compound with a molar mass of 328.09 g/mol . It is soluble in methanol .

Scientific Research Applications

Antiparasitic Applications

Frenolicin B has been shown to exhibit promising antiparasitic activity. A study by Fitzgerald, Ridley, and Khosla (2011) revealed that frenolicin B, which harbors a benzoisochromanequinone core, inhibited the growth of Toxoplasma gondii, demonstrating its potential in antiparasitic treatments. This study also explored the biosynthesis of frenolicin B in a heterologous host, which could facilitate further exploration of its chemistry and biology for medicinal applications (Fitzgerald, Ridley, & Khosla, 2011).

Agrochemical Fungicide

Han et al. (2021) discovered that frenolicin B can be used as a potential agrochemical fungicide for controlling Fusarium head blight on wheat. Frenolicin B displayed strong antifungal activity, and field experiments showed its efficacy in controlling Fusarium head blight. This study highlights the potential of frenolicin B in agricultural applications, particularly in combating fungal diseases in crops (Han et al., 2021).

Anticancer Research

Wang et al. (2013) studied frenolicin B and its analogs, which were isolated from Streptomyces sp. These compounds, including frenolicin B, were found to exhibit moderate cytotoxicity against the human lung carcinoma cell line (A549). This research extends the anticancer structure-activity relationship (SAR) for frenolicin B and its analogs, suggesting their potential use in cancer treatment research (Wang et al., 2013).

Chemical Synthesis and Structural Analysis

Eid, Shim, Bikker, and Lin (2009) conducted a study on the synthesis of frenolicin B. They reported an oxa-Pictet-Spengler cyclization that directly provided the natural stereochemistry of frenolicin B. This research contributes to the understanding of the chemical synthesis and structural aspects of frenolicin B, which is important for its potential pharmaceutical applications (Eid et al., 2009).

Role in Redox Homeostasis and Antioxidant Activity

Ye et al. (2019) identified frenolicin B as a selective inhibitor of peroxiredoxin 1 (Prx1) and glutaredoxin 3 (Grx3). This inhibition leads to a decrease in cellular glutathione levels, an increase of reactive oxygen species (ROS), and inhibition of cancer cell growth. These findings establish frenolicin B as a potent inhibitor of Prx1/Grx3 and highlight its potential in ROS-based therapies in cancer (Ye et al., 2019).

Safety And Hazards

Frenolicin B should be handled with care to avoid dust formation, breathing mist, gas, or vapors . Contact with skin and eyes should be avoided . In case of accidental exposure, appropriate first aid measures should be taken .

properties

IUPAC Name

(11R,15R,17R)-4-hydroxy-17-propyl-12,16-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),4,6-tetraene-2,9,13-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O6/c1-2-4-10-14-15(18-11(23-10)7-12(20)24-18)16(21)8-5-3-6-9(19)13(8)17(14)22/h3,5-6,10-11,18-19H,2,4,7H2,1H3/t10-,11-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVCPRTNVVRPELB-YRUZYCQGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1C2=C(C3C(O1)CC(=O)O3)C(=O)C4=C(C2=O)C(=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H]1C2=C([C@@H]3[C@H](O1)CC(=O)O3)C(=O)C4=C(C2=O)C(=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10219000
Record name Frenolicin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10219000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Frenolicin B

CAS RN

68930-68-7
Record name Frenolicin B
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68930-68-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Frenolicin B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068930687
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Frenolicin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10219000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FRENOLICIN B
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/385375GE9Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
383
Citations
JT Fitzgerald, CP Ridley, C Khosla - The Journal of antibiotics, 2011 - nature.com
… Analogs of frenolicin B With a route in hand to the bioactive natural product frenolicin B, we turned our attention to the rational design of biosynthetic analogs. Earlier work with E. tenella …
Number of citations: 27 www.nature.com
RA Fernandes, VP Chavan, SV Mulay… - The Journal of Organic …, 2012 - ACS Publications
… of 5-epi-frenolicin B 28 and frenolicin B 2. The mixture could be … A single recrystallization provided (+)-frenolicin B 2 (60% … (4f) Hydrogenation of frenolicin B 2 with H 2 /Pd–C resulted …
Number of citations: 45 pubs.acs.org
C Han, Z Yu, Y Zhang, Z Wang, J Zhao… - Journal of Agricultural …, 2021 - ACS Publications
… Frenolicin B, a member of the pyranonaphthoquinone family, … the antifungal activity of frenolicin B against Fusarium spp. … In this paper, the in vitro antifungal activity of frenolicin B …
Number of citations: 22 pubs.acs.org
T Masquelin, U Hengartnerb, J Streith - Helvetica chimica acta, 1997 - Wiley Online Library
… of frenolicin B could … frenolicin B [16], starting from the commercially available juglone (15). We wish now to disclose the full details of two enantioselective total syntheses of frenolicin B (…
Number of citations: 30 onlinelibrary.wiley.com
Y Iwai, A Kora, Y Takahashi, T Hayashi… - The Journal of …, 1978 - jstage.jst.go.jp
… The former was a new antibiotic designated as frenolicin B and its structure containing ?-lactone was determined, while the latter was identified as deoxyfrenolicin having been …
Number of citations: 103 www.jstage.jst.go.jp
Y Zhang, X Wang, M Sunkara, Q Ye… - Organic …, 2013 - ACS Publications
… Beginning with the first asymmetric total synthesis of (+)-frenolicin B (1) by Kraus and co-… yields en route to the synthesis of frenolicin B, epi-frenolicin B, and precursors for a diverse …
Number of citations: 31 pubs.acs.org
JT Fitzgerald, PP Henrich, C O'brien, M Krause… - The Journal of …, 2011 - nature.com
… Aside from its oral bioavailability in poultry, frenolicin B is tolerated … To further explore the scope of frenolicin B's antiparasitic … We also explored the antimalarial efficacy of frenolicin B in …
Number of citations: 13 www.nature.com
CD Donner - Tetrahedron, 2013 - Elsevier
… preparation of frenolicin B analogues. Whilst the first asymmetric synthesis of frenolicin B 2 was described by Kraus, 15 the recently reported kinase inhibitory activity of frenolicin B 25, 6 …
Number of citations: 26 www.sciencedirect.com
GA Kraus, J Li, MS Gordon… - Journal of the American …, 1993 - ACS Publications
… subunit is present in anticancer agents such as the anthracyclines, antibiotics such as the rifamycins, antifungal agents such as kalafungin, and anticoccidial agents such as frenolicin B. …
Number of citations: 76 pubs.acs.org
Q Ye, Y Zhang, Y Cao, X Wang, Y Guo, J Chen… - Cell chemical …, 2019 - cell.com
… Here, we identify the prototypical pyranonaphthoquinone natural product frenolicin B (FB) as a selective inhibitor of Prx1 and Grx3 through covalent modification of active-site cysteines. …
Number of citations: 31 www.cell.com

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